molecular formula C18H16F3N3O3S B10915938 7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10915938
M. Wt: 411.4 g/mol
InChI Key: BLLDNCFGSJNAKR-UHFFFAOYSA-N
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Description

7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the trifluoromethyl, dimethoxyphenyl, and sulfanyl groups. Common reagents used in these reactions include trifluoromethylating agents, dimethoxybenzene derivatives, and thiol compounds. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity or biological activity .

Mechanism of Action

The mechanism of action of 7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl and dimethoxyphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function by forming hydrogen bonds, hydrophobic interactions, or covalent bonds with the active site or binding pocket .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the dimethoxyphenyl and sulfanyl groups contribute to its binding interactions with molecular targets .

Properties

Molecular Formula

C18H16F3N3O3S

Molecular Weight

411.4 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16F3N3O3S/c1-4-24-15-14(16(25)23-17(24)28)11(18(19,20)21)8-12(22-15)10-7-9(26-2)5-6-13(10)27-3/h5-8H,4H2,1-3H3,(H,23,25,28)

InChI Key

BLLDNCFGSJNAKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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